molecular formula C11H10FNO2 B8538105 Ethyl 2-(4-cyano-2-fluorophenyl)acetate

Ethyl 2-(4-cyano-2-fluorophenyl)acetate

Cat. No.: B8538105
M. Wt: 207.20 g/mol
InChI Key: KWGAOGLVOOBCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-cyano-2-fluorophenyl)acetate is a useful research compound. Its molecular formula is C11H10FNO2 and its molecular weight is 207.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

ethyl 2-(4-cyano-2-fluorophenyl)acetate

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)6-9-4-3-8(7-13)5-10(9)12/h3-5H,2,6H2,1H3

InChI Key

KWGAOGLVOOBCPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combined tert-butyl 2-(4-cyano-2-fluorophenyl)acetate (227.3 mg, 0.966 mmol) with EtOH (5 mL) and added a 4M hydrogen chloride solution in dioxane (0.121 mL, 0.483 mmol) and stirred in a heating block at 60° C. for 16 h. Then the reaction mixture was concentrated via rotary evaporation and re-constituted in EtOH (5 mL). An additional portion of a 4M hydrogen chloride solution in dioxane (17.61 mg, 0.483 mmol) was added to the vial and the mixture was stirred at 60° C. for an additional 1 h. The reaction mixture was then concentrated via rotary evaporation and dried in vacuo to give the title compound (198 mg, 99% yield) as a yellow oil. 1H NMR (400 MHz, chloroform-d) δ ppm 1.27 (t, J=7.07 Hz, 3H) 3.72 (d, J=1.26 Hz, 2H) 4.19 (q, J=7.24 Hz, 2H) 7.36-7.40 (m, 1H) 7.40-7.43 (m, 1H) 7.43-7.46 (m, 1H). MS m/z [M+H]+ 208.0.
Name
tert-butyl 2-(4-cyano-2-fluorophenyl)acetate
Quantity
227.3 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.121 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.61 mg
Type
reactant
Reaction Step Two
Yield
99%

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